molecular formula C23H20N2O2 B4066519 1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4066519
M. Wt: 356.4 g/mol
InChI Key: AODSNUMNTOTDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as DAPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAPC is a pyrrolidinecarboxamide derivative that has shown promise in treating various diseases, including cancer and inflammation.

Scientific Research Applications

Metabolites and Drug Metabolism

  • Drug Metabolism : A study on L-735,524, a potent HIV-1 protease inhibitor, identified significant metabolites isolated from human urine, revealing insights into the drug's metabolic pathways, including glucuronidation and N-depyridomethylation. This kind of study illustrates how understanding the metabolism of chemical compounds can contribute to developing effective therapeutic agents (Balani et al., 1995).

Environmental Toxicology

  • Environmental Exposure : Research on environmental exposure to organophosphorus and pyrethroid pesticides in children showcased the importance of monitoring and understanding chemical compounds' impact on public health. This study indicates the widespread exposure and underscores the need for regulating harmful substances (Babina et al., 2012).

Neurological Impact Studies

  • Neurotoxicity : An investigation into the neurotoxic effects of certain compounds, like MPTP, on human brain function provides critical data for neurodegenerative disease research and potential therapeutic targets. Understanding such compounds' actions can inform the development of treatments for conditions like Parkinson's disease (Hansen J N Van et al., 1983).

Pharmacokinetics

  • Pharmacokinetics of Anticancer Drugs : Studies on the pharmacokinetics and tolerability of new compounds, such as S-1, a novel oral fluoropyrimidine anticancer drug, are crucial for drug development. This research demonstrates the process of evaluating new drugs for safety and effectiveness in treating diseases like cancer (Chu et al., 2004).

Oxidative Stress and Disease

  • Oxidative DNA Damage in Disease : Investigating oxidative damage to DNA, as seen in Alzheimer's disease patients, offers valuable insights into disease mechanisms and potential interventions. Such research highlights the role of oxidative stress in neurodegenerative diseases and the potential for therapeutic strategies targeting oxidative damage (Gabbita et al., 1998).

properties

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-21-13-17(23(27)24-18-6-2-1-3-7-18)14-25(21)20-12-11-16-10-9-15-5-4-8-19(20)22(15)16/h1-8,11-12,17H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSNUMNTOTDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
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1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
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1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
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1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
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1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
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1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

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